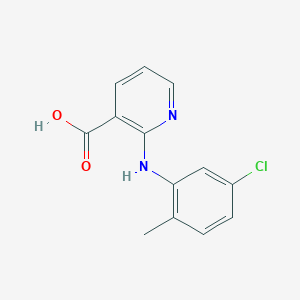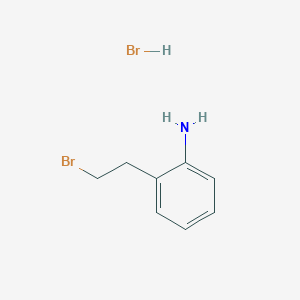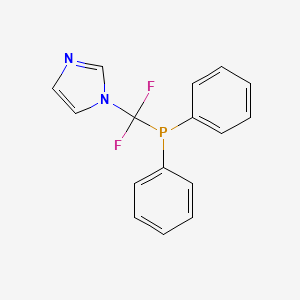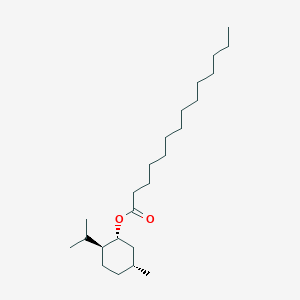
Oxolinic Acid Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxolinic Acid Methyl Ester is a derivative of oxolinic acid, a synthetic antimicrobial agent. It belongs to the class of quinolone antibiotics and is primarily used for its antibacterial properties. The compound is known for its effectiveness against a variety of bacterial infections, particularly those affecting the urinary tract.
準備方法
Synthetic Routes and Reaction Conditions
Oxolinic Acid Methyl Ester can be synthesized through the esterification of oxolinic acid. The process typically involves the reaction of oxolinic acid with methanol in the presence of an acid catalyst. Common catalysts used in this reaction include sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production to ensure high-quality output.
化学反応の分析
Types of Reactions
Oxolinic Acid Methyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to oxolinic acid and methanol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Oxolinic acid and methanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Oxolinic Acid Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its antibacterial properties and its interactions with biological macromolecules.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Used in the development of new antimicrobial agents and in the formulation of pharmaceutical products.
作用機序
The primary mechanism of action of Oxolinic Acid Methyl Ester involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication and transcription. By inhibiting this enzyme, the compound prevents bacterial cells from replicating and ultimately leads to their death. Additionally, it has been shown to act as a dopamine reuptake inhibitor, which may contribute to its effects on the central nervous system .
類似化合物との比較
Similar Compounds
Nalidixic Acid: Another quinolone antibiotic with a similar mechanism of action but different chemical structure.
Ciprofloxacin: A fluoroquinolone with broader antibacterial activity.
Norfloxacin: Similar to ciprofloxacin but with a different spectrum of activity.
Uniqueness
Oxolinic Acid Methyl Ester is unique due to its specific structure, which allows it to effectively inhibit bacterial DNA gyrase. Its methyl ester form also provides distinct pharmacokinetic properties, such as improved absorption and stability compared to its parent compound, oxolinic acid.
特性
分子式 |
C14H13NO5 |
|---|---|
分子量 |
275.26 g/mol |
IUPAC名 |
methyl 5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate |
InChI |
InChI=1S/C14H13NO5/c1-3-15-6-9(14(17)18-2)13(16)8-4-11-12(5-10(8)15)20-7-19-11/h4-6H,3,7H2,1-2H3 |
InChIキー |
JPSLGIHGZFHMTG-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(8-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-2-yl) acetate](/img/structure/B13421075.png)


![2-[[2,6-Bis[[2-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane](/img/structure/B13421085.png)
![1-(4-fluorophenyl)-4-[(8S)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl]butan-1-one](/img/structure/B13421097.png)



